Xylose-4-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

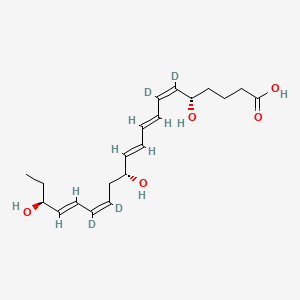

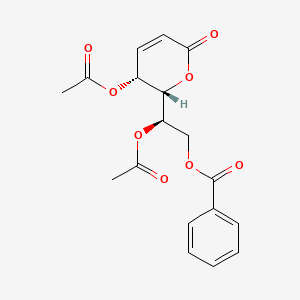

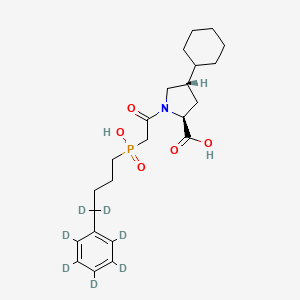

Xylose-4-13C: is a stable isotope-labeled compound of xylose, where the carbon-13 isotope is incorporated at the fourth carbon position. Xylose is a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The incorporation of carbon-13 makes it useful for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Xylose-4-13C involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that have been fed with carbon-13 labeled substrates. The labeled xylose can then be extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Saccharomyces cerevisiae or Escherichia coli are genetically engineered to metabolize carbon-13 labeled substrates, resulting in the production of this compound. The fermentation broth is then processed to isolate and purify the labeled xylose .

Análisis De Reacciones Químicas

Types of Reactions: Xylose-4-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid or other oxidized derivatives.

Reduction: Xylose can be reduced to form xylitol, a sugar alcohol.

Isomerization: Xylose can be isomerized to form xylulose.

Dehydration: Xylose can be dehydrated to form furfural.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Isomerization: Isomerization can be catalyzed by enzymes such as xylose isomerase.

Dehydration: Dehydration to furfural can be achieved using acid catalysts such as hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Xylonic acid

Reduction: Xylitol

Isomerization: Xylulose

Dehydration: Furfural

Aplicaciones Científicas De Investigación

Chemistry: Xylose-4-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic pathways .

Biology: In biological research, this compound is used to trace the metabolism of xylose in various organisms. It helps in understanding the metabolic pathways and the role of xylose in cellular processes .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It is also used in metabolic studies to investigate disorders related to carbohydrate metabolism .

Industry: In the biofuel industry, this compound is used to optimize the fermentation processes for the production of bioethanol from lignocellulosic biomass. It helps in understanding the efficiency of xylose utilization by different microorganisms .

Mecanismo De Acción

Xylose-4-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate. This intermediate plays a critical role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .

Comparación Con Compuestos Similares

Xylulose-5-phosphate: An intermediate in the pentose phosphate pathway.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Furfural: A dehydration product of xylose used as a precursor for various chemicals.

Uniqueness: Xylose-4-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and metabolic studies. The labeled carbon allows for precise tracking of the compound in various biochemical processes, providing insights that are not possible with unlabeled xylose .

Propiedades

Fórmula molecular |

C5H10O5 |

|---|---|

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1 |

Clave InChI |

PYMYPHUHKUWMLA-YCRBQOMOSA-N |

SMILES isomérico |

C([13C@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)